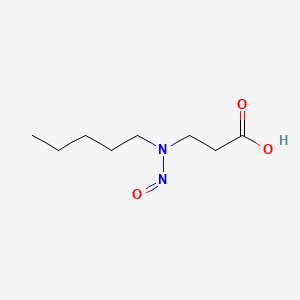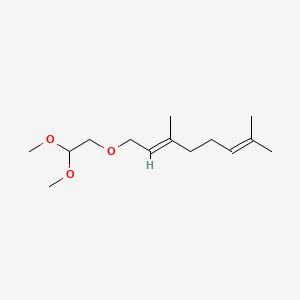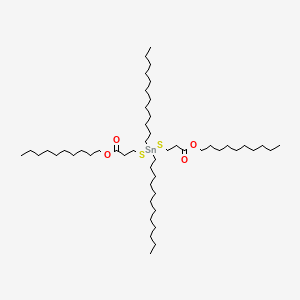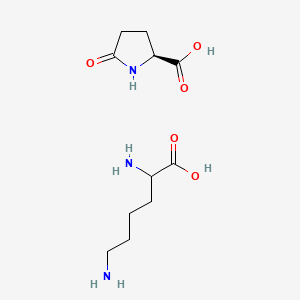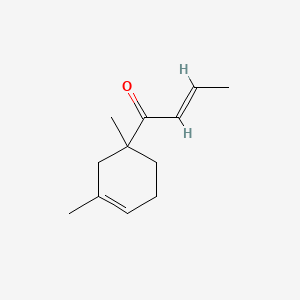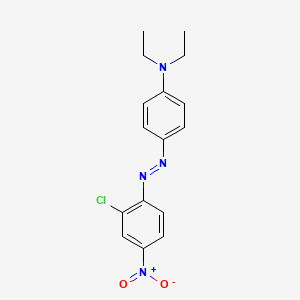
4-((2-Chloro-4-nitrophenyl)azo)-N,N-diethylbenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Chloro-4-nitrophenyl)azo)-N,N-diethylbenzenamine is an organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, including textiles, plastics, and cosmetics. The compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains chloro and nitro substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloro-4-nitrophenyl)azo)-N,N-diethylbenzenamine typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 2-chloroaniline to form 2-chloro-4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is subsequently coupled with N,N-diethylaniline under basic conditions to yield the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is purified through recrystallization or chromatography to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-Chloro-4-nitrophenyl)azo)-N,N-diethylbenzenamine undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Oxidation: The compound can be oxidized, affecting the azo linkage and aromatic rings.
Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the chloro or nitro groups under appropriate conditions.
Major Products
Reduction: Produces corresponding aromatic amines.
Oxidation: Leads to the formation of quinones or other oxidized aromatic compounds.
Substitution: Results in the formation of substituted aromatic compounds with new functional groups.
Applications De Recherche Scientifique
4-((2-Chloro-4-nitrophenyl)azo)-N,N-diethylbenzenamine has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used as a dye in textiles, plastics, and cosmetics due to its vibrant color and stability.
Mécanisme D'action
The compound exerts its effects primarily through its azo linkage and aromatic substituents. The azo group can undergo reduction to form amines, which interact with biological molecules. The chloro and nitro groups influence the compound’s reactivity and interactions with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2-Chloro-4-nitrophenyl)azo)aniline
- 4-((2-Chloro-4-nitrophenyl)azo)-2-naphthol
- 2-Chloro-4-nitrophenyl isothiocyanate
Uniqueness
4-((2-Chloro-4-nitrophenyl)azo)-N,N-diethylbenzenamine is unique due to its specific combination of chloro, nitro, and azo groups, which confer distinct chemical and physical properties. Its stability, vibrant color, and reactivity make it particularly valuable in industrial and research applications compared to other similar compounds.
Propriétés
Numéro CAS |
3025-42-1 |
|---|---|
Formule moléculaire |
C16H17ClN4O2 |
Poids moléculaire |
332.78 g/mol |
Nom IUPAC |
4-[(2-chloro-4-nitrophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H17ClN4O2/c1-3-20(4-2)13-7-5-12(6-8-13)18-19-16-10-9-14(21(22)23)11-15(16)17/h5-11H,3-4H2,1-2H3 |
Clé InChI |
CHHPPGYOSWRCKO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




